Regioselective Synthetic Utility: A Dual Halogen Handle for Cross-Coupling
The compound provides a unique, dual-halogenated scaffold for sequential functionalization. The 3-bromo position is highly reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the 5-fluoro substituent modulates the electronic properties of the ring without competing in the coupling event, enabling regioselective derivatization . In contrast, analogs like 3-bromobenzofuran (single halogen) or 5-fluorobenzofuran (lacking the bromine handle) offer only one functionalization site, severely limiting the molecular complexity that can be achieved from a single starting material [1].
| Evidence Dimension | Number of Reactive Handles for Cross-Coupling |
|---|---|
| Target Compound Data | 2 (1x Bromine at C3, 1x Modulating Fluorine at C5) |
| Comparator Or Baseline | 3-Bromobenzofuran: 1 (Bromine at C3); 5-Fluorobenzofuran: 0 (Fluorine at C5 is poorly reactive under standard Suzuki conditions) |
| Quantified Difference | Provides 1 additional site for electronic modulation and 1 reactive site for C-C bond formation versus mono-substituted analogs. |
| Conditions | Synthetic organic chemistry, particularly in the context of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura). |
Why This Matters
For procurement, this means a single compound enables a more complex and diverse set of downstream molecules, offering better value and efficiency compared to purchasing multiple mono-halogenated building blocks.
- [1] Nbinno. The Chemical Significance of 3-Bromobenzofuran in Pharmaceutical Intermediate Applications. 2025. View Source
